(1S,5S,7S)-7-[5-(4-chlorophenyl)furan-2-yl]-3-methyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
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Overview
Description
(1S,5S,7S)-7-[5-(4-chlorophenyl)furan-2-yl]-3-methyl-3,8-diazatricyclo[63001,5]undecan-2-one is a complex organic compound characterized by its unique tricyclic structure This compound features a furan ring substituted with a 4-chlorophenyl group, and a diazatricyclic core with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S,7S)-7-[5-(4-chlorophenyl)furan-2-yl]-3-methyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one typically involves multi-step organic reactions. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step often involves a Friedel-Crafts acylation or alkylation reaction.
Construction of the diazatricyclic core: This is usually accomplished through a series of cyclization reactions, often involving the use of protecting groups to ensure selectivity.
Final assembly: The final step involves coupling the furan ring with the diazatricyclic core, typically under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1S,5S,7S)-7-[5-(4-chlorophenyl)furan-2-yl]-3-methyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while nucleophilic substitution of the 4-chlorophenyl group can introduce various functional groups.
Scientific Research Applications
(1S,5S,7S)-7-[5-(4-chlorophenyl)furan-2-yl]-3-methyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,5S,7S)-7-[5-(4-chlorophenyl)furan-2-yl]-3-methyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S,5S,7S)-7-[5-(4-bromophenyl)furan-2-yl]-3-methyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one: Similar structure with a bromine atom instead of chlorine.
(1S,5S,7S)-7-[5-(4-methylphenyl)furan-2-yl]-3-methyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of (1S,5S,7S)-7-[5-(4-chlorophenyl)furan-2-yl]-3-methyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one lies in its specific substitution pattern and the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(1S,5S,7S)-7-[5-(4-chlorophenyl)furan-2-yl]-3-methyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-22-12-14-11-16(23-10-2-9-20(14,23)19(22)24)18-8-7-17(25-18)13-3-5-15(21)6-4-13/h3-8,14,16H,2,9-12H2,1H3/t14-,16-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKVXVNYYFQNCR-UVFQYZLESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC(N3C2(C1=O)CCC3)C4=CC=C(O4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2C[C@H](N3[C@@]2(C1=O)CCC3)C4=CC=C(O4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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